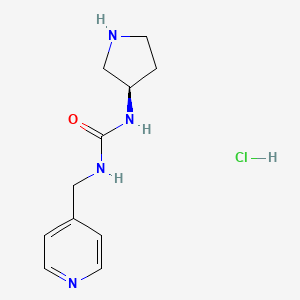

(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Description

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a compound that features a pyridine ring and a pyrrolidine ring connected through a urea linkage. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyridine and pyrrolidine rings in its structure suggests it may exhibit significant biological activity.

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.ClH/c16-11(15-10-3-6-13-8-10)14-7-9-1-4-12-5-2-9;/h1-2,4-5,10,13H,3,6-8H2,(H2,14,15,16);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWMVDCRIUYDRG-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NCC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NCC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439894-51-5 | |

| Record name | Urea, N-(4-pyridinylmethyl)-N′-(3R)-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439894-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride may involve large-scale batch reactions using automated reactors. The process would likely include steps for the purification and crystallization of the final product to meet pharmaceutical-grade standards. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to modify the pyrrolidine ring.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring may yield pyridine N-oxide derivatives, while reduction of the pyrrolidine ring could produce modified pyrrolidine derivatives with altered biological activity.

Scientific Research Applications

Medicinal Chemistry

1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For instance, it has shown promise as an inhibitor of the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway by targeting nicotinamide phosphoribosyltransferase (NAMPT). Inhibition of NAMPT is significant as it plays a role in cancer metabolism and cell survival .

2. Anticancer Properties

Research indicates that (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride may have anticancer properties. It has been studied for its effects on gastrointestinal stromal tumors (GISTs), where mutated forms of the c-KIT receptor tyrosine kinase drive tumorigenesis. Compounds that inhibit c-KIT activity are being explored for their therapeutic potential against various cancers, including GISTs and systemic mastocytosis .

Neuropharmacology

1. Central Nervous System Activity

The compound's structural characteristics suggest potential applications in neuropharmacology. Its pyridine and pyrrolidine moieties may interact with neurotransmitter systems, which could be beneficial in treating neurological disorders. Some studies have indicated that similar compounds can modulate serotonin and dopamine receptors, suggesting a pathway for developing treatments for conditions such as depression and anxiety .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Target |

|---|---|---|

| Medicinal Chemistry | Inhibition of NAMPT | Targets NAD+ biosynthesis |

| Cancer Treatment | Anticancer activity against GISTs | Inhibits c-KIT receptor |

| Neuropharmacology | Potential modulation of neurotransmitter systems | Interacts with serotonin/dopamine receptors |

Case Studies

Case Study 1: NAMPT Inhibition in Cancer Therapy

In a recent study, (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride was evaluated for its effectiveness in inhibiting NAMPT in cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar compounds with pyridine and pyrrolidine structures. These compounds were found to exhibit anxiolytic effects in rodent models, suggesting that (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride may also have applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Piperidine derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry.

Pyrimidine derivatives: These compounds have a similar structure and are known for their biological activity.

Uniqueness

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the combination of pyridine and pyrrolidine rings in its structure, which may confer distinct biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17ClN4O

- CAS Number : 1439894-60-6

This compound features a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has been investigated across several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of similar urea derivatives have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The IC50 values for these compounds ranged from 2.39 μM to 3.90 μM, demonstrating their potency in inhibiting cancer cell proliferation .

Table 1: Antiproliferative Activity of Related Urea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7u | A549 | 2.39 |

| 7u | HCT-116 | 3.90 |

| Other | PC-3 | Varies |

These results indicate that modifications to the urea structure can enhance biological activity, suggesting that (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride may also exhibit similar effects.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial effects of pyrrolidine derivatives. Compounds with structural similarities have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL . This suggests that the compound may also possess potential as an antimicrobial agent.

The mechanisms through which (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the urea moiety and specific protein targets may play a crucial role in its anticancer activity.

For example, hydrogen bonding interactions between the nitrogen atoms in the urea structure and amino acid residues in target proteins could be critical for its inhibitory effects on cancer cell proliferation . Additionally, the presence of the pyridine ring may enhance solubility and bioavailability, further contributing to its therapeutic potential.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

- Study on Diaryl Ureas : A study involving a series of diaryl urea derivatives found that certain modifications led to enhanced activity against resistant cancer cell lines, indicating that structural variations can significantly impact biological effectiveness .

- Antimicrobial Evaluation : Another study assessed various pyrrolidine derivatives for their antibacterial properties, revealing promising results against common pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.